

An In-depth Technical Guide to 1,3-Dimethoxybenzene-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethoxybenzene-d4

Cat. No.: B1474433

[Get Quote](#)

This technical guide provides a comprehensive overview of **1,3-Dimethoxybenzene-d4**, a deuterated analog of 1,3-Dimethoxybenzene. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its synthesis, physicochemical properties, and potential applications. Due to the limited availability of specific experimental data for the d4 isotopologue, this guide also includes relevant information on the non-deuterated parent compound and other deuterated variants for comparative purposes.

Core Compound Information

1,3-Dimethoxybenzene-d4, also known by its IUPAC name 1,3-dimethoxybenzene-2,4,5,6-d4, is a stable isotope-labeled compound. Such deuterated molecules are valuable tools in various scientific disciplines, particularly in mechanistic studies, as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS, and in drug development to study pharmacokinetic and metabolic profiles.[\[1\]](#)

Table 1: General Information for 1,3-Dimethoxybenzene and its Deuterated Analogs

Identifier	1,3-Dimethoxybenzene	1,3-Dimethoxybenzene-d4	1,3-Dimethoxybenzene-d3	1,3-Dimethoxybenzene-d10
IUPAC Name	1,3-dimethoxybenzene	1,3-dimethoxybenzene-2,4,5,6-d4	Not specified	Dimethoxybenzene-d10
Synonyms	Resorcinol dimethyl ether, m-Dimethoxybenzene	-	Resorcinol dimethyl ether-d3	-
CAS Number	151-10-0[2]	362049-44-3[3]	Not specified	Not specified
Molecular Formula	C ₈ H ₁₀ O ₂ [2]	C ₈ H ₆ D ₄ O ₂ [3]	C ₈ H ₇ D ₃ O ₂	C ₈ D ₁₀ O ₂
Molecular Weight	138.16 g/mol [2]	142.19 g/mol [3]	141.18 g/mol [4]	148.23 g/mol [1]

Physicochemical Properties

Detailed experimental data for **1,3-Dimethoxybenzene-d4** is scarce in the reviewed literature. However, the physical properties of the non-deuterated compound, 1,3-Dimethoxybenzene, are well-documented and provided below for reference. It is anticipated that the deuterated analog will have very similar physical properties, with a slight increase in density.

Table 2: Physicochemical Properties of 1,3-Dimethoxybenzene

Property	Value
Appearance	Colorless liquid
Boiling Point	85-87 °C at 7 mmHg[5]
Density	1.055 g/mL at 25 °C[5]
Refractive Index (n _{20/D})	1.524[5]
Flash Point	88 °C (closed cup)[2]
Solubility	Miscible with toluene[5]

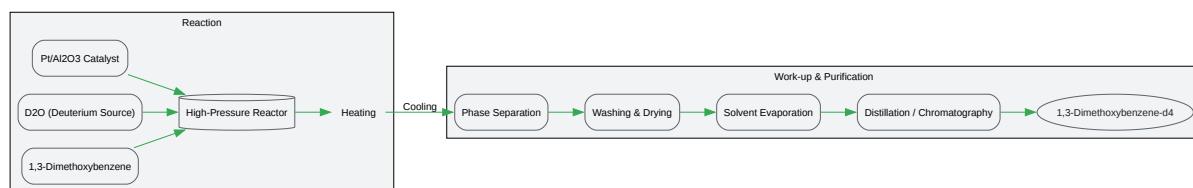
Spectroscopic Data

Specific spectroscopic data for **1,3-Dimethoxybenzene-d4** is not readily available in the literature. However, the mass spectrum of the deuterated compound is expected to show a molecular ion peak at m/z 142.19. For comparative purposes, the NMR and mass spectrometry data for the parent compound are summarized below.

Table 3: Spectroscopic Data for 1,3-Dimethoxybenzene

Spectrum Type	Key Features
¹ H NMR	Spectral data available.[6][7]
¹³ C NMR	Spectral data available.[2]
Mass Spectrum (EI)	Molecular Ion (M ⁺): m/z 138.[8]
IR Spectrum	Spectral data available.[8]

Experimental Protocols


While a specific, detailed synthesis protocol for **1,3-Dimethoxybenzene-d4** was not found in the surveyed literature, its preparation can be inferred from general methods for the deuteration of aromatic compounds. Two plausible synthetic routes are outlined below.

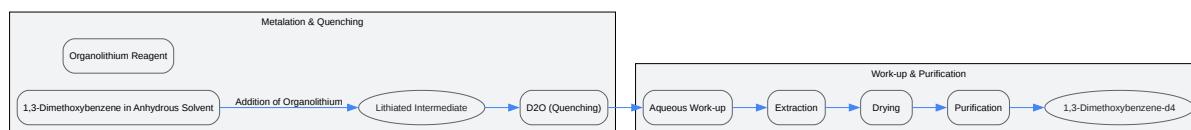
Proposed Synthesis Route 1: Catalytic H-D Exchange

A common method for the deuteration of aromatic compounds is through a direct hydrogen-deuterium (H-D) exchange reaction.^[9] This typically involves heating the aromatic compound with a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable catalyst.

Experimental Workflow:

- **Reaction Setup:** A mixture of 1,3-dimethoxybenzene, a molar excess of deuterium oxide, and a heterogeneous catalyst (e.g., platinum on alumina) is placed in a high-pressure reactor.^[10]
- **Reaction Conditions:** The reactor is sealed and heated to an elevated temperature under an inert atmosphere. The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS to determine the degree of deuteration.
- **Work-up:** After cooling, the organic layer is separated from the aqueous layer. The organic phase is then washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by distillation or column chromatography to yield **1,3-Dimethoxybenzene-d4**.

[Click to download full resolution via product page](#)


Proposed workflow for the synthesis of **1,3-Dimethoxybenzene-d4** via catalytic H-D exchange.

Proposed Synthesis Route 2: Quenching of a Lithiated Intermediate

Another approach involves the metalation of 1,3-dimethoxybenzene followed by quenching with a deuterium source. This method allows for regioselective deuteration if a specific lithiated intermediate can be formed.

Experimental Workflow:

- Metalation: 1,3-Dimethoxybenzene is dissolved in an anhydrous aprotic solvent (e.g., hexane) and cooled. A strong base, such as an organolithium reagent, is added dropwise to effect metalation. The reaction is stirred for a period to ensure complete formation of the lithiated intermediate.[1]
- Quenching: The reaction mixture is then quenched by the addition of a deuterium source, typically deuterium oxide (D_2O).
- Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated.
- Purification: The final product is purified by distillation or chromatography.

[Click to download full resolution via product page](#)

Proposed workflow for the synthesis of **1,3-Dimethoxybenzene-d4** via a lithiated intermediate.

Applications

Deuterated compounds like **1,3-Dimethoxybenzene-d4** are primarily used as research tools.

Some of the key applications include:

- Internal Standards: It can be used as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] The known concentration of the deuterated standard allows for accurate quantification of the non-deuterated analyte in a sample.
- Tracer Studies: In drug metabolism and pharmacokinetic studies, deuterated compounds can be used as tracers to follow the metabolic fate of a drug molecule without altering its fundamental chemical properties.[1]
- Mechanistic Studies: The kinetic isotope effect, where the C-D bond is stronger and reacts slower than a C-H bond, can be exploited to study reaction mechanisms.

Conclusion

1,3-Dimethoxybenzene-d4 is a valuable isotopically labeled compound with significant potential in analytical and pharmaceutical research. While specific experimental data for this particular isotopologue is limited in the public domain, its synthesis can be achieved through established deuteration methodologies for aromatic compounds. The data provided for the parent compound, 1,3-dimethoxybenzene, serves as a useful reference for its expected properties and characteristics. As the demand for deuterated compounds in various fields of research continues to grow, it is anticipated that more detailed information on compounds like **1,3-Dimethoxybenzene-d4** will become available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bocsci.com [bocsci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. prepchem.com [prepchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1,3-Dimethoxybenzene(151-10-0) 1H NMR [m.chemicalbook.com]
- 8. Benzene, 1,3-dimethoxy- [webbook.nist.gov]
- 9. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 10. tn-sanso.co.jp [tn-sanso.co.jp]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Dimethoxybenzene-d4]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1474433#1-3-dimethoxybenzene-d4-literature-review\]](https://www.benchchem.com/product/b1474433#1-3-dimethoxybenzene-d4-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com